![molecular formula C7H5FN2O B1321970 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL CAS No. 651744-21-7](/img/structure/B1321970.png)

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL

概要

説明

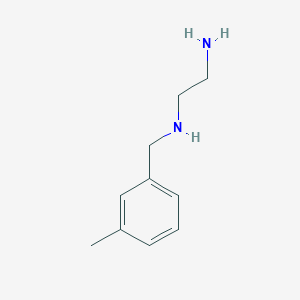

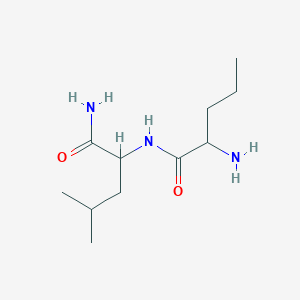

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the CAS Number: 651744-21-7 . It has a molecular weight of 152.13 . The IUPAC name for this compound is 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is 1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a solid at room temperature .科学的研究の応用

VEGFR-2 Inhibitors Synthesis

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is utilized as a reagent in the synthesis of potent VEGFR-2 inhibitors. These inhibitors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a vital process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially serve as anti-cancer agents .

Antitumor Activity

This compound has been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor. Venetoclax has shown to achieve potent antitumor activity while sparing platelets, making it a significant contribution to cancer treatment .

3. Apoptosis Induction and Cell Cycle Arrest In vitro studies have shown that derivatives of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL can inhibit cancer cell proliferation and induce apoptosis. They also significantly inhibit the migration and invasion of cancer cells, suggesting their potential as lead compounds in cancer therapy .

Molecular Docking Studies

The compound is also used in molecular docking studies to design new inhibitors that target specific proteins involved in cancer cell proliferation and survival .

Anti-Proliferative Evaluation

Further research includes anti-proliferative evaluation, where the compound’s derivatives are assessed for their ability to inhibit the proliferation of cancer cells .

Structure–Activity Relationships (SAR) Studies

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL derivatives are used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This information is crucial for designing more effective drugs .

7. Fibroblast Growth Factor Receptor (FGFR) Inhibitors Design The compound’s motif serves as a hinge binder in the design of FGFR inhibitors, which are another class of compounds with potential anti-cancer properties .

作用機序

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Mode of Action

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in cell proliferation and migration, and an increase in apoptosis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMQCVLBKJRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL | |

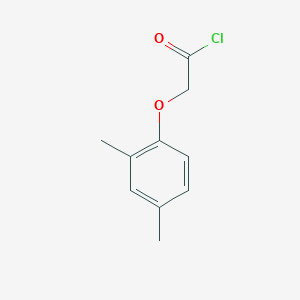

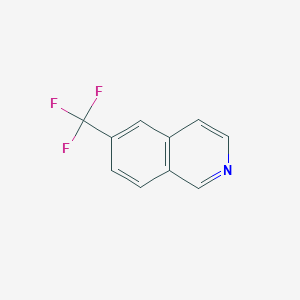

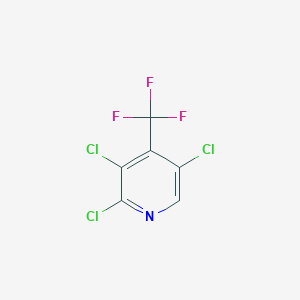

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)